molecular formula C7H10N2O B8683290 3-Ethyl-2-oxopyrrolidine-3-carbonitrile

3-Ethyl-2-oxopyrrolidine-3-carbonitrile

Cat. No. B8683290
M. Wt: 138.17 g/mol
InChI Key: YWBKOGYEXZXVSI-UHFFFAOYSA-N
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Patent
US09321757B2

Procedure details

To a solution of 3-ethyl-1-(4-fluorobenzoyl)-2-oxopyrrolidine-3-carbonitrile (11 g) in THF (80 mL) was added octylamine (8.5 mL). The reaction mixture was stirred at room temperature for 60 hr, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.7 g).
Name
3-ethyl-1-(4-fluorobenzoyl)-2-oxopyrrolidine-3-carbonitrile
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([C:18]#[N:19])[CH2:7][CH2:6][N:5](C(=O)C2C=CC(F)=CC=2)[C:4]1=[O:17])[CH3:2].C(N)CCCCCCC>C1COCC1>[CH2:1]([C:3]1([C:18]#[N:19])[CH2:7][CH2:6][NH:5][C:4]1=[O:17])[CH3:2]

Inputs

Step One
Name
3-ethyl-1-(4-fluorobenzoyl)-2-oxopyrrolidine-3-carbonitrile
Quantity
11 g
Type
reactant
Smiles
C(C)C1(C(N(CC1)C(C1=CC=C(C=C1)F)=O)=O)C#N
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 60 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)C1(C(NCC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.